molecular formula C9H10ClN B1589106 1-(4-Chlorophenyl)cyclopropanamine CAS No. 72934-36-2

1-(4-Chlorophenyl)cyclopropanamine

Cat. No. B1589106
CAS RN: 72934-36-2
M. Wt: 167.63 g/mol
InChI Key: MUJWLBCYTZYEQA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H10ClN . It has a molecular weight of 167.64 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-(4-Chlorophenyl)cyclopropanamine is 1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)cyclopropanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Therapeutic Applications in CNS Disorders

1-(4-Chlorophenyl)cyclopropanamine has been studied for its potential therapeutic applications in central nervous system (CNS) disorders. It acts as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation and demethylation of histones. This inhibition can lead to increased histone 3 methylation, influencing gene expression. LSD1 inhibitors, like 1-(4-Chlorophenyl)cyclopropanamine, are being explored as novel treatments for various conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Anticancer and Antituberculosis Potential

Studies have synthesized derivatives of 1-(4-Chlorophenyl)cyclopropanamine and evaluated them for their anticancer and antituberculosis properties. Some derivatives have shown significant activity against both tuberculosis and certain types of cancer cells, including human breast cancer cell lines (Mallikarjuna, Padmashali, & Sandeep, 2014).

Role in Chemical Synthesis

1-(4-Chlorophenyl)cyclopropanamine and its derivatives are important intermediates in chemical synthesis. They are used in the synthesis of various complex molecules, including insecticides and pharmaceuticals. The compound's structure and reactivity make it a valuable building block in organic synthesis (Xian-hua, 2013).

Environmental and Sensory Applications

In environmental science, derivatives of 1-(4-Chlorophenyl)cyclopropanamine have been used in the development of sensors for detecting toxic pollutants like 4-chlorophenol. These sensors utilize heterojunction materials based on 1-(4-Chlorophenyl)cyclopropanamine derivatives for effective detection of pollutants in water, demonstrating their potential in environmental monitoring (Yan et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(4-chlorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJWLBCYTZYEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462925
Record name 1-(4-Chlorophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopropanamine

CAS RN

72934-36-2
Record name 1-(4-Chlorophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

was prepared using the same procedure as for the preparation of 1-(3-chloro-phenyl)-cyclopropylamine starting from 4-chlorobenzonitrile. MS (UPLC-MS): 170 [M+H]+, 168 [M−H]; tR (HPLC conditions f): 1.21 min.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org

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